![molecular formula C19H20BrN3O3S B2681492 2-(((2-(5-Bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-propylpyrimidin-4-ol CAS No. 1040636-66-5](/img/structure/B2681492.png)
2-(((2-(5-Bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-propylpyrimidin-4-ol
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a bromo-methoxyphenyl group, an oxazole ring, a thioether linkage, and a pyrimidinol group. These functional groups could potentially confer a variety of chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon skeleton. The presence of the oxazole ring and pyrimidinol group could potentially confer some degree of aromaticity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromo-methoxyphenyl group, which could potentially undergo electrophilic aromatic substitution reactions. The oxazole ring might also participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo-methoxyphenyl group could increase the compound’s molecular weight and potentially its lipophilicity .Scientific Research Applications
- Melanocortin 4 Receptor (MC4R) : Investigate its antagonist activity against MC4R for potential weight loss therapies .
- Synthetic Chemistry : Utilize the compound as a boron reagent in Suzuki–Miyaura coupling reactions. This versatile method enables carbon–carbon bond formation and is widely used in organic synthesis .
Pharmacology and Receptor Modulation
Suzuki–Miyaura Cross-Coupling
Future Directions
properties
IUPAC Name |
2-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-propyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O3S/c1-4-5-13-9-17(24)23-19(21-13)27-10-15-11(2)26-18(22-15)14-8-12(20)6-7-16(14)25-3/h6-9H,4-5,10H2,1-3H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDARZWAAAUNWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=C(OC(=N2)C3=C(C=CC(=C3)Br)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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